molecular formula C10H16 B15186995 epsilon-Fenchene CAS No. 512-50-5

epsilon-Fenchene

Cat. No.: B15186995
CAS No.: 512-50-5
M. Wt: 136.23 g/mol
InChI Key: HIZBWIXMAQEVLW-UHFFFAOYSA-N
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Description

Epsilon-Fenchene is a bicyclic monoterpene hydrocarbon with the molecular formula C10H16. It is a naturally occurring compound found in various essential oils, particularly those derived from coniferous trees. This compound is known for its distinctive camphor-like aroma and is used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epsilon-Fenchene can be synthesized through several methods. One common approach involves the isomerization of alpha-pinene, a major component of turpentine oil. The isomerization process typically uses a catalyst such as titanium dioxide at elevated temperatures around 135°C . Another method involves the cyclization of geranyl pyrophosphate, a precursor in the biosynthesis of monoterpenes.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as essential oils of pine and fir trees. The extraction process includes steam distillation followed by fractional distillation to isolate this compound from other components. Additionally, chemical synthesis from alpha-pinene is employed on a larger scale due to the abundance of alpha-pinene in turpentine oil .

Chemical Reactions Analysis

Types of Reactions

Epsilon-Fenchene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form fenchone, a ketone derivative.

    Reduction: Reduction of this compound can yield fenchyl alcohol.

    Substitution: It can participate in electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Fenchone

    Reduction: Fenchyl alcohol

    Substitution: Halogenated derivatives such as fenchyl chloride or bromide

Scientific Research Applications

Epsilon-Fenchene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Epsilon-Fenchene is structurally similar to other monoterpenes such as camphene, alpha-pinene, and limonene. it is unique in its specific aroma and the types of reactions it undergoes. For example:

Conclusion

This compound is a versatile compound with significant applications in various fields, from chemistry and biology to medicine and industry. Its unique chemical properties and reactivity make it an important subject of study in scientific research.

Properties

CAS No.

512-50-5

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1,2,3-trimethylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H16/c1-7-8(2)10(3)5-4-9(7)6-10/h9H,4-6H2,1-3H3

InChI Key

HIZBWIXMAQEVLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CCC1C2)C)C

Origin of Product

United States

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